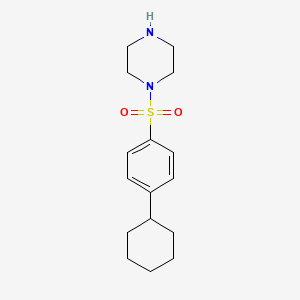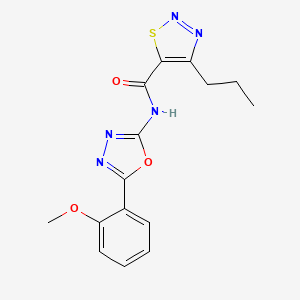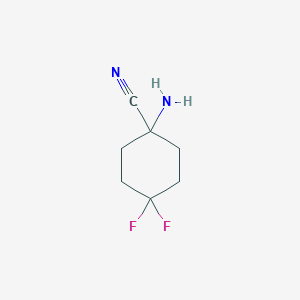
NC1(Ccc(CC1)(F)F)C#N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NC1(Ccc(CC1)(F)F)C#N is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a class of enzymes called proteases, which play a crucial role in various biological processes.
作用機序
NC1(Ccc(CC1)(F)F)C#N inhibits proteases by binding to their active sites and preventing them from performing their biological functions. The compound acts as a reversible covalent inhibitor and forms a covalent bond with the protease active site. This binding interferes with the protease's ability to break down proteins, leading to the inhibition of various biological processes.
Biochemical and Physiological Effects:
NC1(Ccc(CC1)(F)F)C#N has various biochemical and physiological effects, such as the inhibition of protease activity, the modulation of cellular signaling pathways, and the induction of apoptosis. The compound has been shown to inhibit the activity of various proteases, including caspases, cathepsins, and matrix metalloproteinases. The modulation of cellular signaling pathways can lead to changes in cell proliferation, differentiation, and survival. The induction of apoptosis can lead to the death of cancer cells.
実験室実験の利点と制限
NC1(Ccc(CC1)(F)F)C#N has several advantages for lab experiments, such as its high potency, specificity, and selectivity for proteases. The compound can be used to study the role of proteases in various biological processes and diseases. However, the compound also has some limitations, such as its potential toxicity, instability, and limited solubility in water.
将来の方向性
There are several future directions for NC1(Ccc(CC1)(F)F)C#N research, such as the development of more potent and selective inhibitors, the identification of new protease targets, and the evaluation of the compound's therapeutic potential in various diseases. The development of more potent and selective inhibitors can lead to the identification of new drug candidates for various diseases. The identification of new protease targets can lead to the discovery of new biological processes and pathways. The evaluation of the compound's therapeutic potential in various diseases can lead to the development of new treatments for cancer, viral infections, and inflammatory diseases.
Conclusion:
NC1(Ccc(CC1)(F)F)C#N is a potent inhibitor of proteases that has various scientific research applications, including drug discovery and development, protease inhibition, and cancer treatment. The compound inhibits proteases by binding to their active sites and preventing them from performing their biological functions. The compound has several advantages for lab experiments, such as its high potency, specificity, and selectivity for proteases. However, the compound also has some limitations, such as its potential toxicity, instability, and limited solubility in water. There are several future directions for NC1(Ccc(CC1)(F)F)C#N research, such as the development of more potent and selective inhibitors, the identification of new protease targets, and the evaluation of the compound's therapeutic potential in various diseases.
合成法
The synthesis of NC1(Ccc(CC1)(F)F)C#N involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between an aryl halide and an alkyne. The process involves the use of various reagents, such as triethylamine, copper(I) iodide, and tetrabutylammonium fluoride, to facilitate the reaction.
科学的研究の応用
NC1(Ccc(CC1)(F)F)C#N has various scientific research applications, including drug discovery and development, protease inhibition, and cancer treatment. Proteases are enzymes that play a crucial role in various biological processes, such as cell signaling, protein degradation, and blood clotting. Inhibition of these enzymes can have therapeutic implications in various diseases, such as cancer, viral infections, and inflammatory diseases.
特性
IUPAC Name |
1-amino-4,4-difluorocyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2/c8-7(9)3-1-6(11,5-10)2-4-7/h1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLRDDUSVVSQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C#N)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4,4-difluorocyclohexane-1-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)
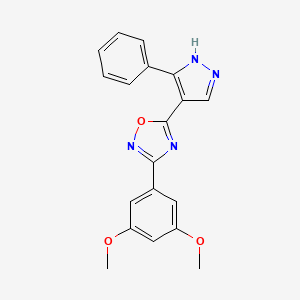
![2-methoxy-N-(2-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2951421.png)
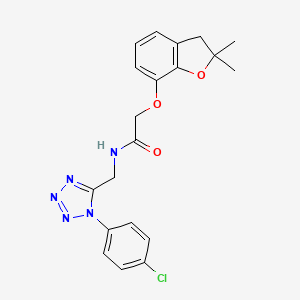

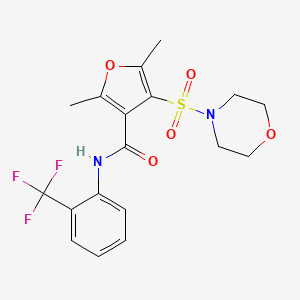
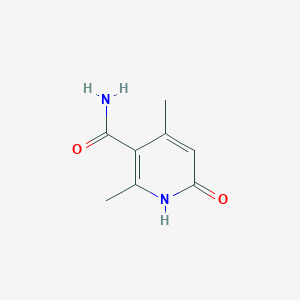
![5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2951426.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)
![(3-Fluoro-4-methoxyphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2951431.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951437.png)
